molecular formula C15H13F2NO2S B5863798 N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide

N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide

Cat. No. B5863798
M. Wt: 309.3 g/mol
InChI Key: MDTVVMZMESTHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as DFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DFB is a benzamide derivative that has been synthesized through a multistep process, which will be discussed in detail below.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs have been shown to be overexpressed in several types of cancer, and their inhibition by this compound may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, as well as anti-inflammatory effects. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for use in lab experiments, including its high purity and high yields. This compound is also relatively easy to synthesize, making it an attractive compound for medicinal chemistry applications. However, this compound has some limitations, including its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide, including the development of more potent and selective HDAC inhibitors based on the structure of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Other potential future directions for research on this compound include its use as a tool compound for the study of HDACs and the development of new synthetic methods for the synthesis of this compound and related compounds.

Synthesis Methods

N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide is synthesized through a multistep process that involves the reaction of 3,4-difluoroaniline with 2-methoxy-4-(methylthio)benzoic acid. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with N,N-dimethylformamide to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it an attractive compound for medicinal chemistry applications.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has been the focus of several scientific studies due to its potential applications in medicinal chemistry. This compound has been shown to have anticancer properties, specifically against breast cancer cells. In addition, this compound has been shown to inhibit the growth of several other cancer cell lines, including prostate cancer, ovarian cancer, and lung cancer. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-9-3-6-12(16)13(17)7-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTVVMZMESTHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.